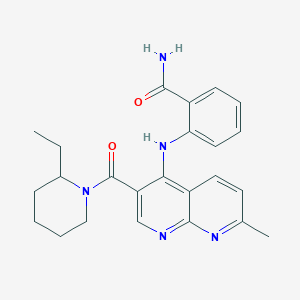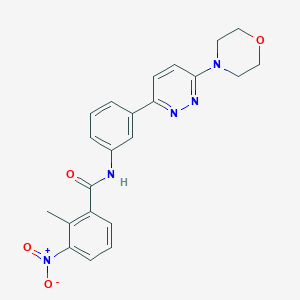
2-((3-(2-Ethylpiperidine-1-carbonyl)-7-methyl-1,8-naphthyridin-4-yl)amino)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((3-(2-Ethylpiperidine-1-carbonyl)-7-methyl-1,8-naphthyridin-4-yl)amino)benzamide is a useful research compound. Its molecular formula is C24H27N5O2 and its molecular weight is 417.513. The purity is usually 95%.
BenchChem offers high-quality 2-((3-(2-Ethylpiperidine-1-carbonyl)-7-methyl-1,8-naphthyridin-4-yl)amino)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((3-(2-Ethylpiperidine-1-carbonyl)-7-methyl-1,8-naphthyridin-4-yl)amino)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Anticancer Agents
Piperidine derivatives have garnered significant attention in drug design. The compound’s structural features make it a potential candidate for developing novel anticancer agents. Researchers explore its interactions with cellular targets, such as kinases or enzymes involved in cancer pathways. By modifying the substituents on the piperidine ring, scientists aim to enhance its selectivity and efficacy against specific cancer types .
Anti-Atherosclerotic Agents
The compound’s unique structure may contribute to its potential as an anti-atherosclerotic agent. Researchers investigate its effects on lipid metabolism, inflammation, and vascular health. By understanding its mechanisms of action, they aim to develop therapies that combat atherosclerosis and related cardiovascular diseases .
Metal Complexing Agents
Piperidine-based compounds often exhibit metal-binding properties. This compound’s amine and carbonyl groups can coordinate with metal ions, making it useful in metal complexation studies. Researchers explore its chelating abilities and potential applications in catalysis, sensors, and environmental remediation .
Neurological Disorders
Given the compound’s structural resemblance to neurotransmitters, researchers investigate its impact on neuronal function. It may modulate receptors or enzymes involved in neurodegenerative diseases. By studying its interactions with relevant proteins, scientists aim to develop therapeutic strategies for conditions like Alzheimer’s, Parkinson’s, or epilepsy .
Spiro Derivatives for Drug Design
Spiropiperidines, a class of piperidine derivatives, offer unique three-dimensional structures. Researchers explore their potential as scaffolds for drug development. By incorporating the spiro moiety, they aim to enhance drug stability, bioavailability, and receptor binding affinity .
Insecticides and Pest Control
Piperidine derivatives have been investigated for their insecticidal properties. The compound’s structural features may disrupt essential biological processes in pests. Researchers explore its effects on insect nervous systems, feeding behavior, and reproduction. By optimizing its potency and safety, they aim to develop environmentally friendly pest control solutions .
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
2-[[3-(2-ethylpiperidine-1-carbonyl)-7-methyl-1,8-naphthyridin-4-yl]amino]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N5O2/c1-3-16-8-6-7-13-29(16)24(31)19-14-26-23-18(12-11-15(2)27-23)21(19)28-20-10-5-4-9-17(20)22(25)30/h4-5,9-12,14,16H,3,6-8,13H2,1-2H3,(H2,25,30)(H,26,27,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZNXVMXOGJLDSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCCN1C(=O)C2=CN=C3C(=C2NC4=CC=CC=C4C(=O)N)C=CC(=N3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-[3-(3-fluoro-5-methylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2527423.png)



![(2R)-2-[(1-Methylindole-5-carbonyl)amino]-2-phenylacetic acid](/img/structure/B2527435.png)
![2-cyano-N-(7-nitro-2,3-dihydro-1,4-benzodioxin-6-yl)-3-[1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]prop-2-enamide](/img/structure/B2527436.png)

![2-((1-(3-(diethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2527438.png)




